molecular formula C10H4F7N3O2 B5420130 N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B5420130
M. Wt: 331.15 g/mol
InChI Key: SLYPJSIHAFLKNQ-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. This compound is known for its unique structural features, which include a benzoxadiazole ring and a heptafluorobutanamide group. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as o-nitroaniline and formic acid.

    Introduction of the Heptafluorobutanamide Group: The heptafluorobutanamide group is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxadiazole derivative with a heptafluorobutanoyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptafluorobutanamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its unique fluorescence properties.

    Biology: It is employed in biological imaging to study cellular processes and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of glutathione S-transferases, enzymes involved in detoxification processes. The pathways involved in its mechanism of action include the modulation of enzyme activity and the disruption of molecular interactions.

Comparison with Similar Compounds

N-(2,1,3-Benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide: can be compared with other similar compounds, such as:

    N-(2,1,3-Benzoxadiazol-4-yl)acetamide: This compound shares the benzoxadiazole ring but has an acetamide group instead of the heptafluorobutanamide group. The presence of the heptafluorobutanamide group in contributes to its unique chemical properties, such as increased hydrophobicity and stability.

    N-(2,1,3-Benzoxadiazol-4-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group, which imparts different chemical and biological properties compared to the heptafluorobutanamide group.

The uniqueness of This compound

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F7N3O2/c11-8(12,9(13,14)10(15,16)17)7(21)18-4-2-1-3-5-6(4)20-22-19-5/h1-3H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYPJSIHAFLKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045548
Record name N-(2,1,3-Benzoxadiazol-4-yl)-perfluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372504-53-5
Record name N-(2,1,3-Benzoxadiazol-4-yl)-perfluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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